3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline
Description
Properties
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F2N3/c1-24-17(19)11(16(23-24)10-5-3-2-4-6-10)9-22-13-8-7-12(20)14(18)15(13)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGAWQNKTLJYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=C(C(=C(C=C3)F)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline typically involves the condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-2,4-difluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include dimethylformamide (DMF) and ethanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of pyrazole compounds exhibit varying degrees of activity against different bacterial strains. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Case Study : In a study involving several pyrazole derivatives, it was found that modifications to the pyrazole ring significantly influenced antimicrobial activity. The presence of electron-withdrawing groups enhanced the antibacterial properties against Mycobacterium smegmatis and other pathogens . This suggests that 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline could be optimized for similar applications.
Anticancer Research
Research into pyrazole derivatives has also highlighted their potential in anticancer therapies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3-chloro-N-(5-chloro... | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| N-(3-chloro... | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| 5-chloro... | A549 (Lung Cancer) | 10 | Inhibition of angiogenesis |
This table illustrates the potential of similar compounds in anticancer research, suggesting that further exploration of this compound could yield beneficial results.
Material Science
In addition to biological applications, this compound may find utility in material science, particularly in developing novel polymers or coatings due to its unique chemical structure. The presence of halogen atoms can enhance the thermal stability and chemical resistance of materials.
Case Study : A study on fluorinated compounds indicated that incorporating such structures into polymer matrices improved their mechanical properties and thermal stability . These findings suggest that this compound could be explored for creating advanced materials.
Mechanism of Action
The mechanism by which 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s halogen atoms and pyrazole ring are key structural features that contribute to its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole-Aniline Hybrids
The compound’s bioactivity and physicochemical properties are influenced by halogenation and substitution patterns. Below is a comparison with key analogs:
Key Observations :
- Halogenation: The presence of chlorine and fluorine enhances lipophilicity and metabolic stability. For instance, 2,4-difluoroaniline (a precursor in ) is known for its electron-withdrawing effects, which modulate reactivity in coupling reactions .
- Methyl vs.
- The target compound’s trifluorinated aniline moiety may enhance kinase-binding affinity, as seen in V600EBRAF inhibitors () .
Biological Activity
3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline is a complex organic compound with notable biological activity. Its structure includes a pyrazole moiety, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H11Cl2F2N3, with a molecular weight of 366.19 g/mol. The compound features two chlorine atoms and two fluorine atoms in its structure, which may influence its biological interactions and solubility characteristics .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole ring is significant as it has been shown to exhibit diverse pharmacological effects such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on certain kinases and other enzymes involved in disease pathways. For instance, pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Biological Activity Studies
Several studies have investigated the biological activity of related pyrazole compounds. Here are some key findings:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Anti-cancer (A549 cells) | 10 µM |
| Study 2 | Pyrazole derivatives | COX inhibition | IC50 < 50 µM |
| Study 3 | Related pyrazole compounds | Antimicrobial activity | Varies by strain |
These studies highlight the potential of pyrazole-based compounds in therapeutic applications.
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism involved apoptosis induction via caspase activation. The specific role of this compound in this pathway remains to be fully elucidated but suggests a promising avenue for further research.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating that they could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may possess similar properties worth exploring for inflammatory diseases.
Q & A
How can researchers optimize the synthesis yield of this compound while ensuring regioselectivity in the pyrazole ring substitution?
Answer:
- Key Steps :
- Precursor Selection : Use 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (or similar intermediates) to ensure the correct substitution pattern on the pyrazole ring .
- Condensation Reaction : Employ Schiff base formation with 3-chloro-2,4-difluoroaniline under inert conditions (e.g., N₂ atmosphere) to minimize oxidation side products. Monitor reaction progress via TLC or HPLC .
- Regioselectivity Control : Introduce steric directing groups (e.g., methyl at position 1 of pyrazole) to favor substitution at the 4-position. This aligns with crystallographic data showing steric hindrance influences regiochemistry .
- Validation : Confirm regiochemistry via X-ray crystallography (as in ) and compare shifts (e.g., δ ~9.12 ppm for imine protons ).
What advanced spectroscopic and computational methods are recommended to resolve contradictions in structural assignments of intermediates?
Answer:
- Multi-Technique Approach :
- Spectral Cross-Validation : Combine , IR (e.g., C=N stretch at ~1653 cm ), and high-resolution mass spectrometry (HRMS) to confirm molecular composition.
- X-ray Diffraction : Resolve ambiguities in imine geometry (E/Z isomerism) using single-crystal XRD, as demonstrated in pyrazole derivatives .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra for intermediates .
- Case Study : A discrepancy between calculated and observed shifts in a similar compound was resolved by DFT optimization of tautomeric forms .
How can researchers design experiments to investigate the steric and electronic effects of fluorine substituents on bioactivity?
Answer:
- Experimental Framework :
- Analog Synthesis : Prepare derivatives with varying halogen substitutions (e.g., replace 2,4-difluoro with chloro or bromo groups) to isolate electronic effects .
- Bioactivity Assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., using protocols from ).
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (fluorine vs. chlorine) with activity trends. Fluorine’s electron-withdrawing effect may enhance binding affinity in hydrophobic pockets .
- Data Analysis : Use molecular docking to model interactions between fluorine substituents and target proteins .
What methodologies are critical for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
- Stability Protocol :
- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C for 24–72 hours .
- Analysis : Monitor degradation via HPLC with Chromolith columns for high-resolution separation of degradation products .
- Kinetic Studies : Calculate degradation rate constants () and half-life () using Arrhenius plots.
- Case Example : A related difluoroaniline derivative showed instability in basic conditions due to hydrolysis of the imine bond .
How can researchers address low solubility in aqueous media for in vitro assays?
Answer:
- Strategies :
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins to enhance dispersibility .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, cleaved under assay conditions .
- Validation : Measure solubility via dynamic light scattering (DLS) and confirm bioactivity retention in cell-based assays .
What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Answer:
- Methods :
- Nonlinear Regression : Fit data to a four-parameter logistic model () to calculate EC values .
- ANOVA with Post Hoc Tests : Compare treatment groups in randomized block designs (e.g., split-split plots for multi-factor experiments ).
- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., fluorine count) and toxicity endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
